N-(4-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of methanolic potassium hydroxide to form 4-chloro potassium dithiocarbohydrazide. This intermediate then reacts with hydrazine hydrate to yield 4-amino-5-(4-chlorophenyl)-4H-[1,2,4]-triazole-3-thiol. The final step involves the condensation of this intermediate with various substituted phenacyl bromides in alcohol to produce the desired triazolo-thiadiazine derivatives .
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and antiviral activities, making it a candidate for biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The triazole and thiadiazine moieties allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the suppression of inflammatory responses, reduction of oxidative stress, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include:
Fluconazole: An antifungal drug with a triazole moiety.
Voriconazole: Another antifungal agent with a triazole structure.
Trazodone: An antidepressant containing a triazole ring.
Rufinamide: An antiepileptic drug with a triazole core.
The uniqueness of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern and the combination of triazole and thiadiazine rings, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22ClN5OS |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-3-13-5-7-14(8-6-13)18-19(20(28)23-16-11-9-15(22)10-12-16)29-21-25-24-17(4-2)27(21)26-18/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28) |
InChI Key |
NOXVOYFGSUHRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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